molecular formula C19H21N3O4 B12181670 N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12181670
M. Wt: 355.4 g/mol
InChI Key: ZESHRQHAARDABX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include dimethylformamide (DMF), phosphorus oxychloride (POCl3), and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other oxazolo[5,4-b]pyridine derivatives, such as:

Uniqueness

This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various scientific research and industrial applications .

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N3O4/c1-10(2)15-9-13(17-11(3)22-26-19(17)21-15)18(23)20-14-7-6-12(24-4)8-16(14)25-5/h6-10H,1-5H3,(H,20,23)

InChI Key

ZESHRQHAARDABX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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